Aspartame

Descripción general

Descripción

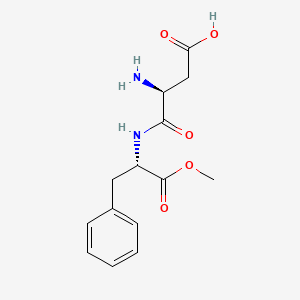

El aspartamo es un edulcorante artificial no sacárido que es aproximadamente 200 veces más dulce que la sacarosa (azúcar de mesa). Se utiliza comúnmente como sustituto del azúcar en varios alimentos y bebidas. Químicamente, el aspartamo es un éster metílico del dipéptido compuesto por los aminoácidos ácido aspártico y fenilalanina . Fue aprobado por primera vez por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) en 1974 y se comercializa con marcas como NutraSweet, Equal y Canderel .

Métodos De Preparación

El aspartamo se puede sintetizar mediante métodos químicos y enzimáticos. La síntesis química implica la unión de los dos aminoácidos, L-ácido aspártico y L-fenilalanina . El proceso suele incluir los siguientes pasos:

Modificación de la fenilalanina: La fenilalanina se hace reaccionar con metanol para formar L-fenilalanina metil éster.

Combinación con ácido aspártico: La fenilalanina modificada se combina entonces con un ácido aspártico ligeramente modificado.

Formación de aspartamo: Los dos aminoácidos se calientan y se enfrían, lo que da lugar a la formación de cristales de aspartamo.

Los métodos de producción industrial a menudo implican procesos de fermentación a gran escala para producir los aminoácidos, seguidos de la síntesis química para formar aspartamo .

3. Análisis de las Reacciones Químicas

El aspartamo experimenta varios tipos de reacciones químicas, incluyendo la hidrólisis y la degradación:

Hidrólisis: El aspartamo puede hidrolizarse en sus aminoácidos constituyentes en condiciones de temperatura elevada o pH alto.

Degradación: Es propenso a la degradación en productos con pH alto, lo que lo hace inadecuado para hornear.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido acético, catalizador de paladio e hidrógeno . Los principales productos formados a partir de estas reacciones son ácido aspártico, fenilalanina y metanol .

4. Aplicaciones de la Investigación Científica

El aspartamo tiene una amplia gama de aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Aspartame undergoes several types of chemical reactions, including hydrolysis and degradation:

Hydrolysis: This compound can hydrolyze into its constituent amino acids under conditions of elevated temperature or high pH.

Degradation: It is prone to degradation in products with high pH, making it unsuitable for baking.

Common reagents and conditions used in these reactions include acetic acid, palladium catalyst, and hydrogen . The major products formed from these reactions are aspartic acid, phenylalanine, and methanol .

Aplicaciones Científicas De Investigación

Aspartame is a widely used artificial sweetener with applications in various food, beverage, and pharmaceutical products. It is a low-calorie alternative to sugar, প্রায় 200 times sweeter than sucrose, which makes it popular in diet foods and drinks .

This compound Safety Assessments

This compound has been the subject of numerous safety evaluations by various regulatory agencies worldwide . These assessments involve a comprehensive review of available scientific data, including toxicological studies, clinical trials, and post-market surveillance data, to determine whether this compound poses any health risks to consumers .

Clinical Studies

Clinical studies on adults, children, and infants have been conducted to assess the pharmacokinetics and potential toxicity of this compound . These studies often involve administering this compound in varying doses, sometimes higher than the acceptable daily intake (ADI), to evaluate its effects on different populations .

Some clinical studies have indicated adverse effects of this compound, particularly in individuals with neurological or psychiatric conditions, such as migraines, headaches, or unipolar depression . However, other studies have not found significant adverse effects .

In Vitro and In Vivo Studies

In vitro studies have revealed that this compound can alter scavenging mechanisms, increase lipid peroxidation, and enhance the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in erythrocytes, serum, and human neuroblastoma cells . These effects can potentially impact neutrophil adhesion, phagocytic activity, antibody titers, and soluble immune complexes in phagocytic and immune system cells .

Animal studies have shown that this compound administration during pregnancy can lead to reduced placental, maternal, and fetal weight, as well as umbilical cord length . Additionally, this compound has been found to have a stimulatory effect on angiogenesis in both in vitro and in vivo settings .

Genotoxicity and Mutagenicity Studies

The genotoxicity and mutagenicity of this compound have been evaluated through various in vitro and in vivo studies . Some studies have shown that this compound does not exhibit genotoxic or mutagenic effects in bacterial reverse mutation and in vivo murine micronucleus testing . However, other studies have reported conflicting results, with some indicating mutagenic effects in Ames assays and positive dose-dependent chromosome aberration tests .

Impact on Metabolic Pathways

Studies have investigated the impact of this compound on various metabolic pathways . One study found that this compound administration can lead to a decrease in most metabolites of the trans-sulfuration pathway in the liver, with increased levels of cysteine, homocysteine, S-adenosyl-homocysteine, and S-adenosyl-methionine . These metabolites are known to be toxic to the brain .

Effects on Offspring

A cohort study indicated that high this compound intake during pregnancy may increase the risk of developing asthma and allergic rhinitis in offspring . Animal studies have also shown that this compound administration during pregnancy can result in the rupture of interhemal membranes of the placenta, lysis of trophoblast cells, and increased vascular endothelial growth factor (VEGF) staining .

Carcinogenicity

IARC classified this compound as possibly carcinogenic to humans (Group 2B) based on limited evidence for cancer in humans .

Other Considerations

Oxidative Stress

Low levels of this compound administration (less than 40 mg/kg/day) have been linked to an increase in oxidative stress in the spinal cord . Similar effects of oxidative stress may occur in immune system cells, potentially altering innate and adaptive immunity and increasing cortisol levels, which may result in supplementary immunosuppression favoring the proliferation of malignant cells .

Apoptosis

this compound at low doses (up to 170 µM) has been shown to significantly alter the mRNA expression of apoptotic genes in HeLa cells, up-regulating the expression of the antiapoptotic gene Bcl-2 while down-regulating the expression of the tumor suppressor gene p53 and the apoptotic gene Bax . Higher doses of this compound (1–20 mM) significantly inhibited cell growth and induced apoptosis of HeLa cells upon incubation for 24–48 h .

Case Studies

Mecanismo De Acción

Tras la ingestión, el aspartamo se metaboliza en tres componentes: ácido aspártico, fenilalanina y metanol . Estos componentes se absorben en el torrente sanguíneo y se utilizan en los procesos corporales normales. La dulzura del aspartamo se debe a su capacidad para unirse a los receptores del gusto en la lengua, imitando el sabor del azúcar .

Comparación Con Compuestos Similares

El aspartamo se compara a menudo con otros edulcorantes artificiales como la sucralosa y la sacarina:

Sucralosa: A diferencia del aspartamo, la sucralosa no se metaboliza por el cuerpo y se excreta sin cambios.

Acesulfamo de potasio: Similar al aspartamo en dulzura, pero tiene un regusto amargo que se puede contrarrestar con otros compuestos.

La propiedad única del aspartamo es su capacidad para imitar el sabor del azúcar más de cerca que otros edulcorantes artificiales, lo que lo convierte en una opción popular en la industria alimentaria .

Actividad Biológica

Aspartame, a low-calorie artificial sweetener, is widely used in various food products. Its safety and biological activity have been subjects of extensive research, particularly concerning its metabolic effects, potential health risks, and implications for diseases such as cancer. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Metabolism

This compound is composed of two amino acids: aspartic acid and phenylalanine , along with a methyl ester group. Upon ingestion, it is metabolized into its constituent amino acids and methanol, which is further metabolized to formaldehyde and formic acid. The metabolism of this compound can lead to increased plasma levels of phenylalanine, which may pose risks for individuals with phenylketonuria (PKU) but is generally considered safe for the broader population at typical consumption levels.

Oxidative Stress

Research indicates that this compound consumption can lead to oxidative stress. In animal studies, this compound administration resulted in increased levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues, including the brain and liver. This oxidative stress can impair cellular functions and has been linked to various health issues:

- Table 1: Effects of this compound on Oxidative Stress Markers

Cancer Risk

The relationship between this compound intake and cancer risk has been investigated in several epidemiological studies. A notable cohort study involving over 100,000 participants found a significant association between high this compound consumption and increased risks for certain cancers, particularly breast cancer (HR = 1.22) and obesity-related cancers (HR = 1.15) . However, other studies have reported no significant associations with cancer risk .

- Table 2: Cancer Risk Associated with this compound Consumption

| Study Reference | Cancer Type | Hazard Ratio (HR) | Confidence Interval (CI) |

|---|---|---|---|

| Breast | 1.22 | 1.01 - 1.48 | |

| Stomach | 2.04 | 0.70 - 5.40 | |

| Liver | Limited evidence | N/A |

Neurological Impacts

Chronic exposure to this compound has been linked to alterations in neurotransmitter levels and receptor activity in the brain. Studies have shown that this compound can affect the density of muscarinic receptors and alter Na/K ATPase activity, which may influence cognitive functions and behavior .

- Case Study: Chronic this compound Consumption in Rats

In a study conducted on male Sprague-Dawley rats receiving this compound for three months, significant increases in muscarinic cholinergic receptor densities were observed alongside behavioral changes, indicating potential neurochemical impacts from long-term consumption .

Immune System Effects

This compound has also been shown to impact immune function by altering the activity of immune cells such as neutrophils and lymphocytes. Research indicates that this compound can modify cytokine production and immune response markers, potentially leading to immunosuppression under certain conditions .

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020107 | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |

| Record name | SID47193879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms. | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Diketopiperazine | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles from water, White crystalline powder from water or alcohol | |

CAS No. |

22839-47-0 | |

| Record name | Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aspartame | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of aspartame?

A1: this compound is a dipeptide composed of L-aspartic acid and L-phenylalanine, methylated at the carboxyl terminus of phenylalanine. It has the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including UV-Visible spectrophotometry [].

Q3: How stable is this compound under various conditions?

A3: this compound is most stable at pH 4 and can degrade in high temperatures or extreme pH levels. Research indicates that its sweetness can decrease over time in certain products like yogurt [].

Q4: How is this compound metabolized in the body?

A4: this compound is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids: L-aspartic acid, L-phenylalanine, and methanol [, , ]. These metabolites are then absorbed and utilized in normal metabolic pathways.

Q5: Does this compound consumption lead to methanol accumulation in the body?

A5: While methanol is a byproduct of this compound metabolism, the amount produced from typical consumption levels is far below levels that would pose a health risk. Concerns about methanol poisoning from this compound-containing drinks have been raised [], but regulatory bodies maintain that this compound is safe within the acceptable daily intake (ADI) guidelines.

Q6: Does this compound affect blood sugar levels?

A6: Unlike sugar, this compound does not elevate blood glucose levels. This property makes it a popular sugar substitute for individuals with diabetes [, ].

Q7: How does this compound affect calcium metabolism?

A7: Research has shown that this compound consumption increases urinary calcium excretion without affecting oxalate excretion []. This effect may be attributed to a rise in blood calcium levels observed after this compound ingestion.

Q8: What is the impact of this compound on zinc levels in the body?

A8: Studies on rats revealed that this compound administration can influence zinc distribution and excretion. This compound led to zinc accumulation in various tissues (heart, liver, spleen, etc.) while depleting zinc levels in the thigh bone and urine []. This effect is hypothesized to be related to this compound's ability to form complexes with zinc ions.

Q9: Is this compound carcinogenic?

A9: The carcinogenicity of this compound has been a subject of much debate. While some animal studies have shown a potential link between high this compound consumption and certain types of cancers [], numerous other studies, including large-scale epidemiological studies in humans, have not found a causal relationship [, ].

Q10: Can this compound affect gut microbiota?

A10: Research in obese rat models has shown that low-dose this compound consumption can alter gut microbiota composition, even when associated with positive effects on weight and body composition [, ]. These changes may contribute to the development of metabolic diseases and require further investigation.

Q11: Are there any effects of this compound on the liver?

A11: Studies in rabbits showed that long-term this compound consumption could lead to liver damage, marked by altered liver enzyme levels and histopathological changes []. These findings highlight the need for further research on the potential hepatotoxic effects of this compound.

Q12: Does this compound have any impact on the immune system?

A12: One study reported that long-term this compound consumption might induce oxidative stress in immune organs (spleen, thymus) of rats, leading to alterations in membrane-bound enzyme activity and a decrease in organ cellularity []. This finding suggests a potential for this compound to affect immune function, warranting further research.

Q13: What are the effects of this compound on the thyroid gland?

A13: A study on rats indicated that this compound administration led to significant histopathological and morphometric changes in the thyroid gland []. These findings raise concerns about the potential impact of this compound on thyroid function.

Q14: What analytical techniques are used to study this compound?

A14: Various analytical techniques are employed to study this compound, including spectrophotometry [], high-performance liquid chromatography (HPLC) [], and mass spectrometry [, ]. These techniques are crucial for quantifying this compound levels in food products, biological samples, and environmental samples.

Q15: Are there any validated analytical methods for this compound analysis?

A15: Yes, researchers have developed and validated various analytical methods for accurate and reliable this compound determination [, ]. These methods ensure the quality and reliability of data generated from this compound research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.